

# CAS number and molecular formula of 1,6-Dioxaspiro[4.4]nonane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,6-Dioxaspiro[4.4]nonane

Cat. No.: B090924

[Get Quote](#)

## In-Depth Technical Guide to 1,6-Dioxaspiro[4.4]nonane

This technical guide provides a comprehensive overview of **1,6-Dioxaspiro[4.4]nonane**, including its chemical identity, physicochemical properties, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

## Chemical Identity and Molecular Formula

**1,6-Dioxaspiro[4.4]nonane** is a spirocyclic organic compound. Spirocycles are characterized by two rings connected through a single common atom. This structural feature imparts a rigid, three-dimensional geometry, a desirable attribute in modern drug design.

The key identifiers for **1,6-Dioxaspiro[4.4]nonane** are:

- CAS Number: 176-25-0[1]
- Molecular Formula: C<sub>7</sub>H<sub>12</sub>O<sub>2</sub>[1]

## Physicochemical Properties

A summary of the computed physicochemical properties of **1,6-Dioxaspiro[4.4]nonane** is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property                       | Value               | Source              |
|--------------------------------|---------------------|---------------------|
| Molecular Weight               | 128.17 g/mol        | --INVALID-LINK--[2] |
| XLogP3                         | 0.9                 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count      | 0                   | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count   | 2                   | --INVALID-LINK--[2] |
| Rotatable Bond Count           | 0                   | --INVALID-LINK--[2] |
| Exact Mass                     | 128.083729621 Da    | --INVALID-LINK--[2] |
| Monoisotopic Mass              | 128.083729621 Da    | --INVALID-LINK--[2] |
| Topological Polar Surface Area | 18.5 Å <sup>2</sup> | --INVALID-LINK--[2] |
| Heavy Atom Count               | 9                   | --INVALID-LINK--[2] |
| Complexity                     | 97.5                | --INVALID-LINK--[2] |

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the parent **1,6-Dioxaspiro[4.4]nonane** are not readily available in the cited literature. However, synthetic routes for its derivatives, such as **2-ethyl-1,6-dioxaspiro[4.4]nonane**, have been described. These methods can provide a basis for a generalized approach to synthesizing the core structure.

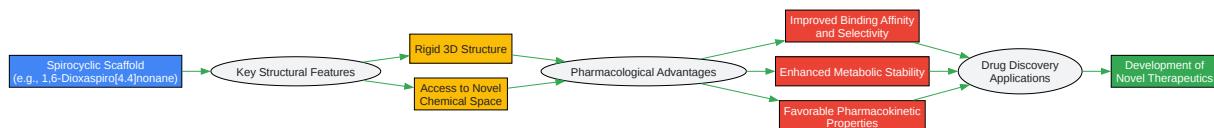
A plausible synthetic strategy involves the acid-catalyzed reaction of a suitable diol. For instance, the synthesis of 2-ethyl-**1,6-dioxaspiro[4.4]nonane** was achieved from non-4-yn-1,7-diol in the presence of mercury oxide and sulfuric acid. This suggests a general pathway involving the cyclization of a diol to form the spiroketal structure.

Below is a generalized experimental protocol for the synthesis of a **1,6-dioxaspiro[4.4]nonane** derivative, which could be adapted for the parent compound.

**General Procedure for the Synthesis of a Substituted 1,6-Dioxaspiro[4.4]nonane:**

- A solution of mercury (II) oxide in distilled water and concentrated sulfuric acid is prepared in a reaction flask.
- The reaction mixture is heated to a specific temperature (e.g., 60°C).
- The corresponding diol precursor is added to the heated reaction mixture.
- The mixture is stirred for a defined period (e.g., 30 minutes) to allow for the cyclization reaction to proceed.
- After cooling to room temperature, the mixture is extracted with an organic solvent, such as diethyl ether.
- The organic layer is washed with an aqueous solution of sodium bicarbonate and brine until neutral.
- The organic layer is then dried over anhydrous sodium sulfate.
- The solvent is removed by evaporation under reduced pressure.
- The resulting residue is purified by distillation to yield the desired **1,6-dioxaspiro[4.4]nonane** derivative.

[Click to download full resolution via product page](#)


Generalized workflow for the synthesis of a **1,6-Dioxaspiro[4.4]nonane** derivative.

# Applications in Drug Discovery and Development

While specific biological activities and signaling pathways for **1,6-Dioxaspiro[4.4]nonane** are not extensively documented, the spirocyclic motif is of significant interest in medicinal chemistry. The rigid, three-dimensional structure of spirocycles can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules.

Spiroether moieties, such as the one present in **1,6-Dioxaspiro[4.4]nonane**, are found in various natural products with a wide range of biological activities, including anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties.<sup>[3]</sup> Consequently, **1,6-Dioxaspiro[4.4]nonane** represents a valuable scaffold for the development of novel therapeutic agents. Its structure can be functionalized to create libraries of compounds for screening against various biological targets.

The following diagram illustrates the logical relationship between the structural features of spirocycles and their potential applications in drug discovery.



[Click to download full resolution via product page](#)

The role of spirocyclic scaffolds in drug discovery.

## Conclusion

**1,6-Dioxaspiro[4.4]nonane** is a structurally intriguing molecule with potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data for the parent compound is limited in the public domain, the general properties and synthetic strategies for related spirocycles provide a solid foundation for future research. The unique three-dimensional architecture of this spiroether makes it a compelling

scaffold for the exploration of new chemical space and the development of next-generation therapeutics. Further investigation into the synthesis and biological evaluation of **1,6-Dioxaspiro[4.4]nonane** and its derivatives is warranted.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sex-specific activity of (R)-(-)- and (S)- (+)-1,7-dioxaspiro[5.5]undecane, the major pheromone of *Dacus oleae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and molecular formula of 1,6-Dioxaspiro[4.4]nonane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090924#cas-number-and-molecular-formula-of-1-6-dioxaspiro-4-4-nonane]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)